molecular formula C6H7NO2 B092215 2-Cyanoethyl acrylate CAS No. 106-71-8

2-Cyanoethyl acrylate

Cat. No.: B092215
CAS No.: 106-71-8
M. Wt: 125.13 g/mol
InChI Key: AEPWOCLBLLCOGZ-UHFFFAOYSA-N
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Description

2-Cyanoethyl acrylate is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid that is known for its strong adhesive properties and rapid polymerization upon exposure to moisture. This compound is part of the cyanoacrylate family, which is widely used in various applications due to its unique chemical and physical properties .

Mechanism of Action

Target of Action

2-Cyanoethyl acrylate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used in the formulation of cyanoacrylate glues . Its primary targets are surfaces that require bonding, including various materials like wood, plastic, and metal .

Mode of Action

The mode of action of this compound involves a process called polymerization . This compound polymerizes rapidly in the presence of moisture, forming strong chains . The small amount of moisture in the air is enough to initiate this polymerization . This rapid polymerization results in a bond that is often stronger than the materials it joins .

Biochemical Pathways

While this compound is not involved in traditional biochemical pathways within the body, its polymerization process can be considered a unique pathway. The polymerization begins with the compound in its monomer form. When exposed to moisture, it polymerizes, forming long, strong chains . This process is exothermic, releasing heat as the polymer forms .

Pharmacokinetics

It’s worth noting that this compound has a low viscosity and is a colorless liquid in its pure form . It is soluble in acetone, methyl ethyl ketone, nitromethane, and methylene chloride .

Result of Action

The result of the action of this compound is the formation of a strong, durable bond between surfaces . This bond is created through the polymerization process, which forms a solid, stable structure from the liquid monomer . The bond formed is often stronger than the materials it joins .

Action Environment

The action of this compound is influenced by environmental factors, particularly the presence of moisture. The small amount of moisture in the air is enough to initiate the polymerization process . Additionally, the compound should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and hot surfaces . It should also be kept away from contact with air .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethyl acrylate undergoes various chemical reactions, including:

    Polymerization: Rapid polymerization in the presence of moisture.

    Substitution Reactions: Reaction with nucleophiles such as thiols, alcohols, and amines.

    Addition Reactions: Reaction with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Polymerization: Initiated by moisture or anionic initiators.

    Substitution Reactions: Typically carried out in the presence of a base or acid catalyst.

    Addition Reactions: Conducted under mild conditions with appropriate catalysts.

Major Products:

Scientific Research Applications

2-Cyanoethyl acrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Ethyl cyanoacrylate
  • Methyl cyanoacrylate
  • Butyl cyanoacrylate
  • Octyl cyanoacrylate

Comparison: 2-Cyanoethyl acrylate is unique due to its specific molecular structure, which provides distinct adhesive properties and rapid polymerization. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-cyanoethyl prop-2-enoate
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InChI

InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2
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InChI Key

AEPWOCLBLLCOGZ-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCC#N
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Molecular Formula

C6H7NO2
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Related CAS

51512-27-7
Record name 2-Propenoic acid, 2-cyanoethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID1044776
Record name 2-Cyanoethyl prop-2-enoate
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Molecular Weight

125.13 g/mol
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 2-Cyanoethyl acrylate
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Flash Point

124 °C, 255 °F (124 °C) (OPEN CUP)
Record name 2-Cyanoethyl acrylate
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Solubility

Soluble in water
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Density

2.069
Record name 2-CYANOETHYL ACRYLATE
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Vapor Density

4.3 (AIR= 1)
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Vapor Pressure

0.22 [mmHg]
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Color/Form

Liquid

CAS No.

106-71-8
Record name 2-Cyanoethyl acrylate
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Melting Point

Freezing point: -16.9 °C
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Synthesis routes and methods

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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